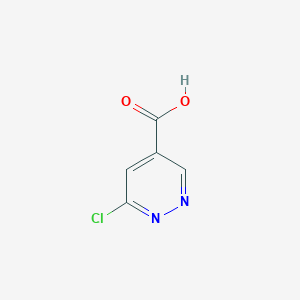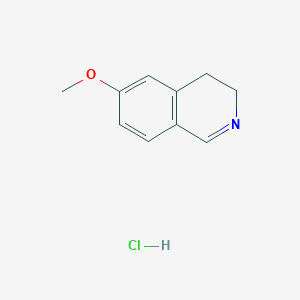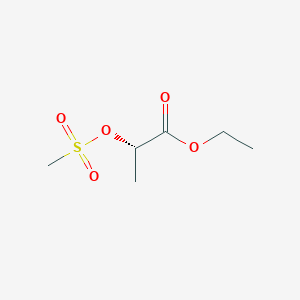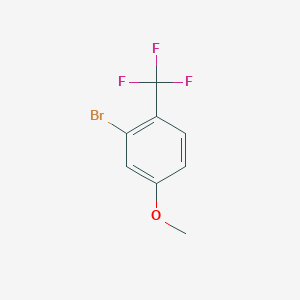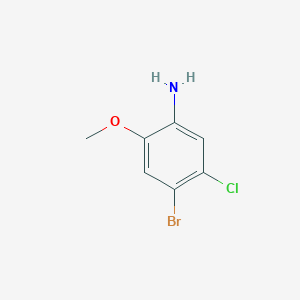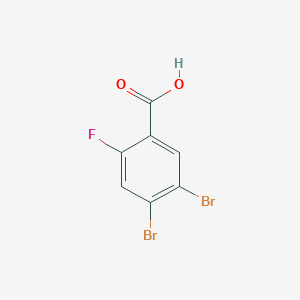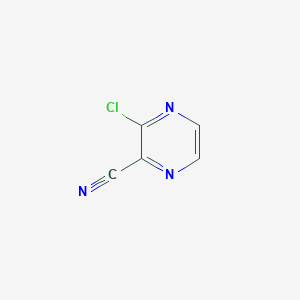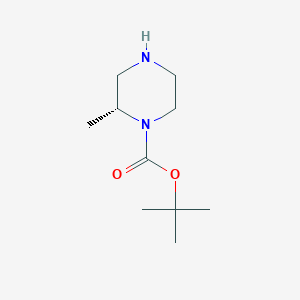
(R)-1-N-Boc-2-methylpiperazine
Descripción general
Descripción
(R)-1-N-Boc-2-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The "Boc" in the name refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The "R" denotes the chirality of the compound, indicating that it is the enantiomer with a specific three-dimensional arrangement.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and the formation of various bonds. For example, secondary amine-borane adducts undergo catalytic dehydrocoupling to form cyclic aminoboranes, which is a process that could potentially be applied to the synthesis of (R)-1-N-Boc-2-methylpiperazine derivatives . Additionally, the synthesis of organic-inorganic hybrid materials, such as 1-methylpiperazine-1,4-diium bis(nitrate), involves crystallization and can provide insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their crystalline form and the presence of various functional groups. For instance, the diprotonated piperazine ring in 1-methylpiperazine-1,4-diium bis(nitrate) adopts a chair conformation, which is a common conformation for piperazine rings . The molecular structure is further stabilized by hydrogen bonds and other intermolecular interactions, as seen in multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine .
Chemical Reactions Analysis
Piperazine derivatives participate in a variety of chemical reactions. The formation of boron-nitrogen bonds, as seen in the synthesis of cyclic aminoboranes and borazines, is one such reaction that could be relevant to the chemistry of (R)-1-N-Boc-2-methylpiperazine . Additionally, the polymerization of N-methyl B-methyl amino borazine involves condensation reactions, which could be analogous to reactions involving the methylpiperazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the thermal stability of 1-methylpiperazine-1,4-diium bis(nitrate) up to 180°C indicates the robustness of the piperazine ring structure under heat . The crystal structure of 1-methylpiperazine-1,4-diium dipicrate, with its strong N-H...O hydrogen bonds and weak C-H...O interactions, suggests that similar piperazine derivatives, including (R)-1-N-Boc-2-methylpiperazine, may also exhibit significant thermal stability and solid-state interactions .
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
- N-Hydroxy amides Synthesis : (R)-1-N-Boc-2-methylpiperazine has been utilized in the synthesis of 1-hydroxypiperazine-2,5-diones. These compounds are prepared using Boc-L-amino acids, exhibiting spectroscopic properties similar to corresponding piperazinediones (Akiyama, Katoh, & Tsuchiya, 1989).
Crystal Structures and Ferroelectricity
- Diastereomeric Salts Formation : The compound has been used to form diastereomeric salts with tartaric acid. These structures are significant for understanding hydrogen bonding and layer structures in crystallography (Katagiri, Morimoto, & Sakai, 2010).
- Ferroelectricity in Coordination Compounds : Studies have shown that (R)-1-N-Boc-2-methylpiperazine, in combination with other elements like cobalt, can exhibit ferroelectric behaviors, which are crucial for developing new ferroelectric materials (Chen, Huang, Pan, & Wang, 2014).
Organic-Inorganic Hybrids and Catalytic Activity
- Synthesis of Metal Sulfates : The compound is pivotal in the synthesis of noncentrosymmetric metal sulfates, crucial for the development of new materials with unique properties (Hajlaoui et al., 2012).
- Catalytic Activity in Nitroaldol Reaction : It has been used to prepare compounds that act as diastereoselective catalysts in the nitroaldol reaction, showing significant potential in synthetic organic chemistry (Naïli et al., 2013).
Enantioseparation and Metabolite Analysis
- Chiral Derivatization Reagent : It has been used in the preparation of chiral derivatization reagents for the efficient enantioseparation and ultrasensitive detection of chiral amines, which is significant in pharmaceutical analysis (Jin et al., 2020).
Miscellaneous Applications
- Organometallic Chemistry : It finds application in organometallic chemistry for the preparation and study of various borazine derivatives (Rizzo & Frange, 1974).
- Hydrogen-Bonded Ferroelectrics : The compound has been explored for its use in hydrogen-bonded ferroelectrics based on metal-organic coordination, contributing to advancements in material science (Ye et al., 2009).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting future research directions or applications of the compound based on its properties and behavior.
For a specific compound like “®-1-N-Boc-2-methylpiperazine”, you would need to look up these details in scientific literature or databases. If the compound is not well-studied, it may be necessary to conduct experiments to gather this information. Please consult with a chemical professional or researcher for more specific guidance.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437487 | |
| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-N-Boc-2-methylpiperazine | |
CAS RN |
170033-47-3 | |
| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

